

A Spectroscopic and Chiroptical Comparison of (R)- and (S)-1-Boc-2-cyanopyrrolidine

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Compound of Interest

Compound Name: (R)-1-Boc-2-cyanopyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-1-Boc-2-cyanopyrrolidine. As chiral building blocks, the precise stereochemical identification of these compounds is critical in pharmaceutical synthesis and drug development. This document outlines the expected outcomes from standard spectroscopic analyses and highlights the essential role of chiroptical methods in their differentiation. While a complete set of experimentally acquired spectra for both enantiomers is not publicly available for a direct side-by-side comparison, this guide is built upon fundamental principles of stereoisomerism, available data for the individual enantiomers, and established analytical protocols.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral environment, they exhibit identical physical and chemical properties. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not expected to distinguish between the (R) and (S) forms. These methods are, however, crucial for confirming the overall chemical structure and purity of the compound. Differentiation between enantiomers necessitates the use of chiroptical techniques, most commonly polarimetry, which measures the rotation of plane-polarized light.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize the expected and known quantitative data for (R)- and (S)-1-Boc-2-cyanopyrrolidine.

Table 1: General Spectroscopic and Physical Data (Expected to be Identical for Both Enantiomers)

Property	(R)-1-Boc-2-cyanopyrrolidine	(S)-1-Boc-2-cyanopyrrolidine
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₂	C ₁₀ H ₁₆ N ₂ O ₂
Molecular Weight	196.25 g/mol	196.25 g/mol
Appearance	White to off-white or yellow crystalline solid[1][2][3][4]	Yellow crystalline powder[1]
Melting Point	33-36 °C[2][3][4]	33-36 °C[1]
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm) 4.42-4.55 (m, 1H), 3.32-3.52 (m, 2H), 2.00-2.27 (m, 4H), 1.46-1.50 (m, 9H)[5]	Identical to (R)-enantiomer
¹³ C NMR (CDCl ₃)	Predicted: ~170 (C=O), ~118 (C≡N), ~81 (C(CH ₃) ₃), ~48 (C2), ~46 (C5), ~31 (C3), ~28 (C(CH ₃) ₃), ~24 (C4)	Identical to (R)-enantiomer
IR (KBr or ATR)	Predicted: ~2975 cm ⁻¹ (C-H), ~2240 cm ⁻¹ (C≡N), ~1700 cm ⁻¹ (C=O, Boc)	Identical to (R)-enantiomer
Mass Spec. (ESI-MS)	Predicted [M+H] ⁺ : 197.1285, [M+Na] ⁺ : 219.1104	Identical to (R)-enantiomer

Note: Predicted values for ¹³C NMR, IR, and MS are based on the known chemical structure and data from similar compounds.

Table 2: Chiroptical Data (The Distinguishing Property)

Property	(R)-1-Boc-2-cyanopyrrolidine	(S)-1-Boc-2-cyanopyrrolidine
Specific Rotation	Predicted: $[\alpha]^{20}/D \approx +105.5^\circ$ (c=1 in Chloroform)	$[\alpha]^{20}/D = -105.5^\circ$ (c=1 in Chloroform) [1]

The key differentiator between the two enantiomers is the sign of their specific optical rotation. [\[6\]](#)[\[7\]](#) The (S)-enantiomer is levorotatory (rotates plane-polarized light to the left), while the (R)-enantiomer is predicted to be dextrorotatory (rotates to the right) with an equal magnitude.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that serve as a robust starting point for the analysis of 1-Boc-2-cyanopyrrolidine enantiomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and assess the purity of the compound.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
 - Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
 - Instrumentation (1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-5 seconds.
 - Instrumentation (^{13}C NMR):

- Spectrometer: 100 MHz or corresponding frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-2048 scans.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Methodology (Attenuated Total Reflectance - ATR):
 - Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 - Pressure Application: Use the ATR press to ensure firm contact between the sample and the crystal.
 - Instrumentation (FT-IR):
 - Spectral Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal, followed by the sample spectrum. The instrument software will generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and obtain structural information from fragmentation patterns.

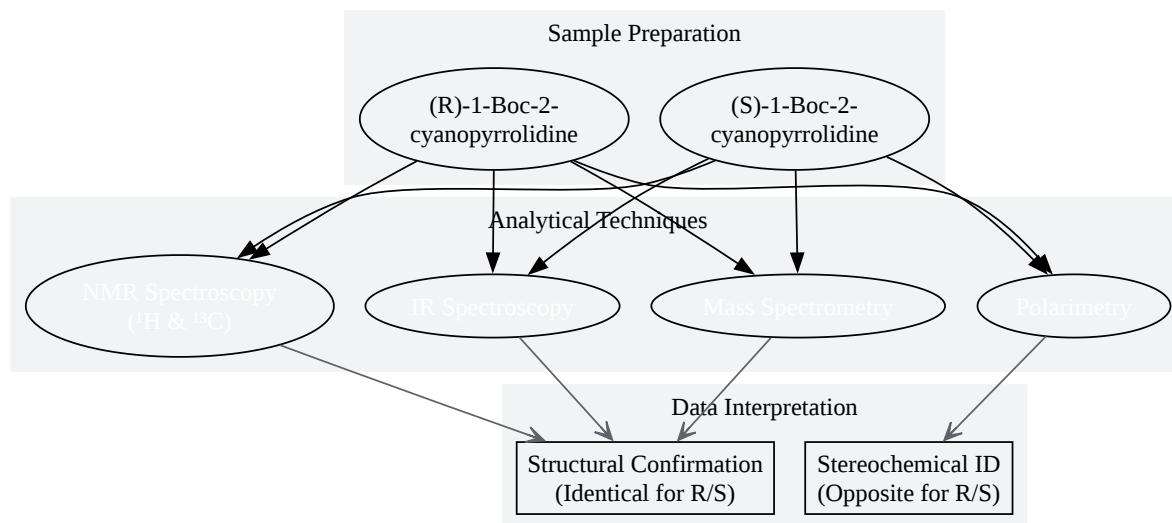
- Methodology (Electrospray Ionization - ESI):
 - Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Instrumentation:
 - Ionization Mode: Positive ESI.
 - Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
 - Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).
 - Data Analysis: Identify the molecular ion peak (e.g., $[M+H]^+$ or $[M+Na]^+$) to confirm the molecular weight. Analyze fragmentation patterns to support structural elucidation.

4. Polarimetry (Optical Rotation)

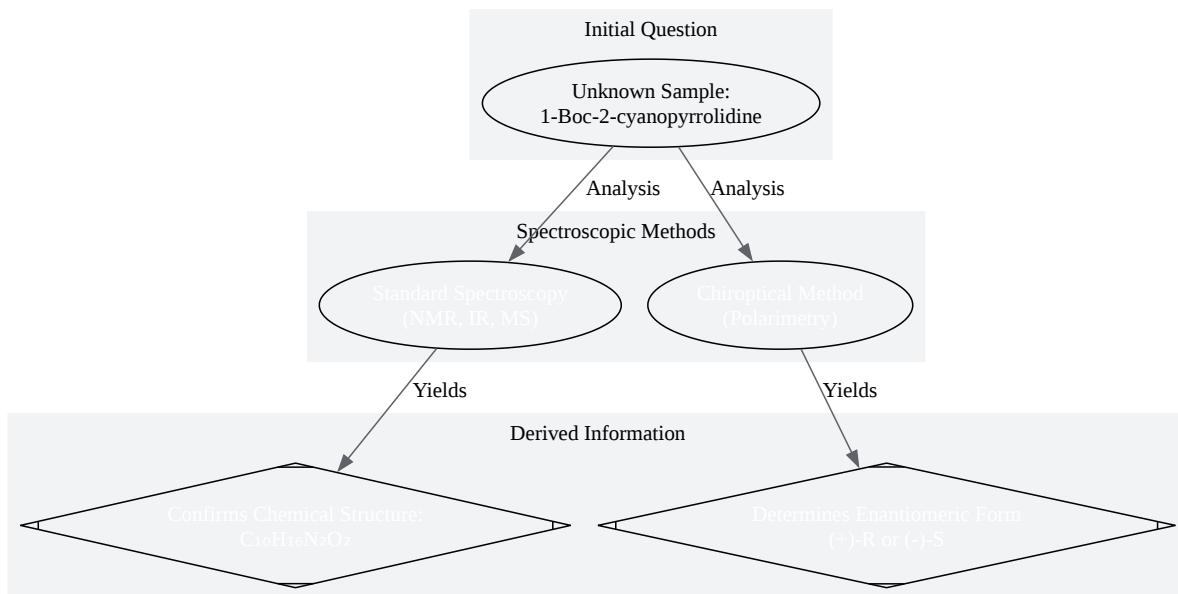
- Objective: To determine the stereochemical identity of the enantiomer.
- Methodology:
 - Sample Preparation: Accurately prepare a solution of the sample at a known concentration (c), typically 1 g per 100 mL, in a specified solvent (e.g., Chloroform).
 - Instrumentation:
 - Light Source: Sodium D-line (589 nm).
 - Path Length (l): Use a sample cell with a known path length, typically 1 decimeter (dm).
 - Temperature: Maintain a constant temperature, usually 20 °C or 25 °C.
 - Measurement: Calibrate the polarimeter with the pure solvent (blank). Measure the observed rotation (α_{obs}) of the sample solution.

- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha_{\text{obs}} / (l * c)$. The sign (+ or -) of the specific rotation indicates whether the compound is the (R) or (S) enantiomer.

Visualizations



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